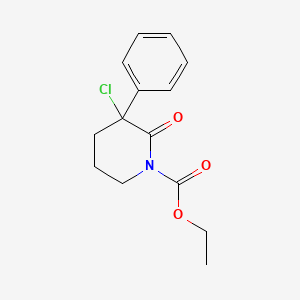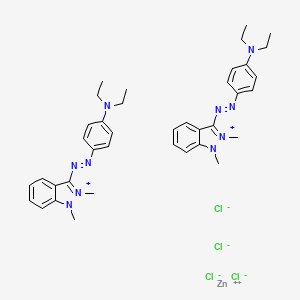![molecular formula C12H11N3O B14455788 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one CAS No. 75752-13-5](/img/structure/B14455788.png)
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one typically involves the condensation of appropriate pyrazole and quinazoline derivatives. One common method includes the reaction of 2,4-dimethylpyrazole with 2-aminobenzamide under acidic or basic conditions to form the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of N-alkylated quinazoline derivatives.
Applications De Recherche Scientifique
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: Known for its broad applications, including antimalarial, antitumor, and antimicrobial activities.
2,4,6-Trisubstituted Quinazoline Derivatives: Exhibits significant antitumor activity and is used in medicinal chemistry research.
4,6,7-Trisubstituted Quinazoline Derivatives: Contains benzothiazole moiety and shows potent cytotoxicity against cancer cells.
Uniqueness
2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
75752-13-5 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-8-7-11-14(2)10-6-4-3-5-9(10)12(16)15(11)13-8/h3-7H,1-2H3 |
Clé InChI |
LWZBVSOSSYQDFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)N(C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


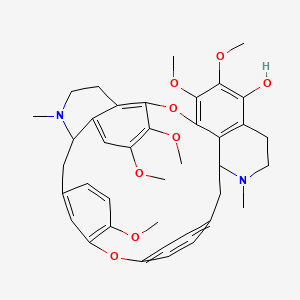

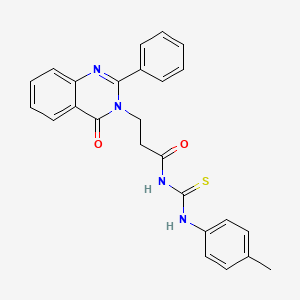
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
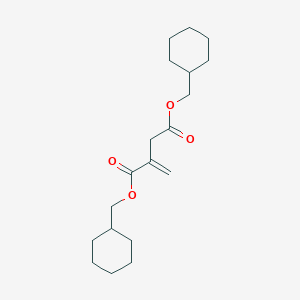



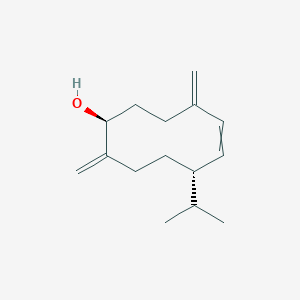
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
